molecular formula C18H21NO3 B2446064 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide CAS No. 2097903-31-4

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide

Cat. No.: B2446064
CAS No.: 2097903-31-4
M. Wt: 299.37
InChI Key: SVNJTRASCZITMM-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide is a complex organic compound that features a furan ring, a phenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl phenyl intermediate, which can be synthesized through a Suzuki coupling reaction between a furan-2-boronic acid and a halogenated phenyl compound. This intermediate is then subjected to a hydroxylation reaction to introduce the hydroxyethyl group. Finally, the cyclopentanecarboxamide moiety is attached through an amide coupling reaction using appropriate reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and hydroxylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form corresponding alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the cyclopentanecarboxamide moiety.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide is unique due to its combination of a furan ring, a phenyl group, and a cyclopentanecarboxamide moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16(12-19-18(21)15-4-1-2-5-15)13-7-9-14(10-8-13)17-6-3-11-22-17/h3,6-11,15-16,20H,1-2,4-5,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNJTRASCZITMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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